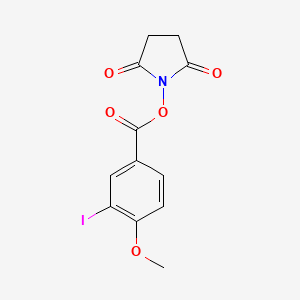

2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-iodo-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO5/c1-18-9-3-2-7(6-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMPCDXKSWCNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727659-89-4 | |

| Record name | 727659-89-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 2,5 Dioxopyrrolidin 1 Yl 3 Iodo 4 Methoxybenzoate

Precursor Synthesis: Advanced Strategies for the Derivatization of 3-Iodo-4-methoxybenzoic Acid

The synthesis of the pivotal precursor, 3-iodo-4-methoxybenzoic acid, can be achieved through various advanced strategies. One common approach involves the iodination of 4-methoxybenzoic acid. Another method starts from 4-methoxyanthranilic acid, which undergoes a diazotization reaction followed by a Sandmeyer-type reaction using potassium iodide. prepchem.com More contemporary methods may utilize C-H activation strategies to directly introduce the iodine atom onto the aromatic ring of a suitably protected 4-methoxybenzoic acid derivative. The derivatization of the resulting 3-iodo-4-methoxybenzoic acid can then be performed to introduce other functional groups if required, although for the synthesis of the target NHS ester, the carboxylic acid moiety is the key reactive site. guidechem.com

| Precursor Synthesis Strategy | Starting Material | Key Reagents |

| Iodination | 4-methoxybenzoic acid | I₂, PIDA |

| Diazotization-Sandmeyer | 4-methoxyanthranilic acid | NaNO₂, HCl, KI |

| C-H Activation | 4-methoxybenzoic acid derivative | Specialized catalysts and iodine source |

Direct Esterification Approaches Utilizing N-Hydroxysuccinimide to Form the Activated Ester

The most conventional and widely employed method for the synthesis of 2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate is the direct esterification of 3-iodo-4-methoxybenzoic acid with N-hydroxysuccinimide (NHS). amerigoscientific.com This reaction is typically facilitated by a coupling agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). amerigoscientific.comwikipedia.org The carbodiimide activates the carboxylic acid group, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of NHS to yield the desired activated ester and a urea (B33335) byproduct. amerigoscientific.com Alternative activating agents, such as N,N'-disuccinimidyl carbonate (DSC), can also be employed, which may offer advantages in terms of byproduct removal. researchgate.netresearchgate.net

Optimization of Reaction Conditions for Enhanced Yields and Purity in Activated Ester Synthesis

The efficiency and purity of the synthesized this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. Anhydrous solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) are typically used to prevent the hydrolysis of the activated ester. chemicalbook.comresearchgate.net The reaction is often carried out at room temperature, although gentle heating may sometimes be employed to increase the reaction rate. nih.govresearchgate.net The molar ratio of the carboxylic acid, NHS, and the coupling agent is crucial; typically, a slight excess of NHS and the coupling agent is used to ensure complete conversion of the carboxylic acid. nih.gov The pH of the reaction medium is also a critical factor, with mildly alkaline conditions (pH 7.0-8.5) generally favoring the reaction. stallardediting.comlumiprobe.com

| Parameter | Typical Conditions | Rationale |

| Solvent | Anhydrous DCM, DMF, Acetonitrile | Prevents hydrolysis of the activated ester |

| Temperature | Room Temperature | Balances reaction rate and stability of the product |

| Stoichiometry | Slight excess of NHS and coupling agent | Ensures complete conversion of the carboxylic acid |

| pH | 7.0 - 8.5 | Facilitates the nucleophilic attack of NHS |

Palladium-Catalyzed Carbonylation Protocols Leading to NHS Ester Formation from Halide Precursors

In a more advanced and less traditional approach, palladium-catalyzed carbonylation reactions can be utilized to synthesize NHS esters directly from aryl halides. amerigoscientific.comrsc.org This methodology involves the coupling of an aryl halide, in this case, a di-iodinated or iodo-bromo-methoxybenzene derivative, with N-hydroxysuccinimide under a carbon monoxide (CO) atmosphere. rsc.orgnih.gov The palladium catalyst facilitates the insertion of CO into the aryl-halide bond, forming an acyl-palladium intermediate, which then reacts with NHS to generate the desired activated ester. nih.gov This method can be advantageous as it bypasses the need for the pre-synthesis of the carboxylic acid precursor. rsc.org Recent advancements have even explored the use of CO surrogates, such as N-hydroxysuccinimidyl (NHS) formate (B1220265), to avoid the handling of toxic CO gas. rsc.orgorganic-chemistry.org

Methodologies for Purity Assessment and Isolation of Research-Grade Reagents

Ensuring the high purity of this compound is critical for its subsequent applications. The primary impurity is often the unreacted 3-iodo-4-methoxybenzoic acid and the urea byproduct if a carbodiimide coupling agent is used. amerigoscientific.com Isolation and purification are typically achieved through crystallization or column chromatography on silica (B1680970) gel. rsc.org

The purity of the final product is assessed using a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and identify any residual starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity of the NHS ester and detecting any impurities. rsc.org Mass spectrometry (MS) is employed to confirm the molecular weight of the target compound. nih.gov The reactivity of the NHS ester can also be indirectly assessed by monitoring the release of NHS upon hydrolysis, which can be quantified by spectrophotometry as NHS absorbs strongly in the 260-280 nm range. thermofisher.comrsc.org

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR | Structural confirmation and identification of impurities |

| HPLC | Quantification of purity and detection of impurities |

| Mass Spectrometry | Confirmation of molecular weight |

| UV-Vis Spectrophotometry | Indirect assessment of reactivity via NHS release |

Fundamental Reactivity and Mechanistic Investigations of 2,5 Dioxopyrrolidin 1 Yl 3 Iodo 4 Methoxybenzoate

Nucleophilic Acyl Substitution Mechanisms at the Activated Ester Moiety

The primary reaction pathway for 2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate with nucleophiles, particularly primary amines, is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) group is an excellent leaving group, which activates the carbonyl carbon of the benzoate (B1203000) moiety towards nucleophilic attack.

The generally accepted mechanism for the aminolysis of NHS esters can proceed through two principal pathways:

Stepwise Mechanism (Tetrahedral Intermediate Pathway): This mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the ester, leading to the formation of a transient, high-energy tetrahedral intermediate. This intermediate then collapses, with the expulsion of the N-hydroxysuccinimide anion, to form the stable amide product. This pathway is often favored in aqueous solutions. The reaction can be generalized as follows:

Formation of the Tetrahedral Intermediate: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.

Collapse of the Intermediate: The intermediate breaks down, reforming the carbonyl double bond and ejecting the NHS leaving group.

Proton Transfer: A final proton transfer step yields the neutral amide and the NHS byproduct.

Concerted Mechanism: In some cases, particularly in aprotic solvents, the reaction may proceed through a concerted mechanism. In this pathway, the formation of the new N-C bond and the breaking of the C-O bond of the leaving group occur simultaneously through a single transition state.

Theoretical studies on related systems suggest that the presence of a proton transfer catalyst, such as a second molecule of the amine or trace amounts of water, can lower the activation energy of the reaction. For sterically unhindered amines, a model where a reversible formation of a tetrahedral intermediate is followed by a rate-determining breakdown to products is often consistent with experimental data. mst.edu

Kinetics and Thermodynamics of Amide Bond Formation with Primary Amines

The kinetics of amide bond formation from NHS esters are typically studied under pseudo-first-order conditions with the amine in large excess. The reaction rate is dependent on several factors, including the structure of the amine, the solvent, pH, and temperature.

While specific kinetic data for this compound is unavailable, studies on analogous N-succinimidyl benzoates provide insight into the expected kinetic behavior. For instance, the aminolysis of substituted N-succinimidyl benzoates with various amines has been shown to follow a Brønsted-type correlation, where the logarithm of the rate constant is proportional to the pKa of the amine. This indicates that more basic amines are generally more reactive. mst.edu

A study on the aminolysis of N-succinimidyl p-methoxybenzoate with n-butylamine and piperidine (B6355638) showed both first-order and second-order dependence on the amine concentration, suggesting a catalyzed pathway is also in operation. mst.edu The rate equation can be expressed as:

kobs = k1[amine] + k2[amine]2

Where k1 represents the uncatalyzed pathway and k2 represents the amine-catalyzed pathway.

The following table presents kinetic data for the reaction of N-succinimidyl p-methoxybenzoate with n-butylamine and piperidine in anhydrous dioxane, which can serve as a model for the reactivity of the title compound.

| Amine | k₁ (s⁻¹) | k₂ (M⁻¹s⁻¹) |

|---|---|---|

| n-Butylamine | 3.9 x 10⁻² | 1.4 x 10⁻¹ |

| Piperidine | 4.1 x 10⁻³ | 7.8 x 10⁻³ |

The thermodynamics of amide bond formation from an activated ester like this compound are generally favorable. The reaction is typically exothermic, driven by the formation of a stable amide bond and the release of the stable N-hydroxysuccinimide leaving group.

Influence of Solvent Systems and Reaction Environment on Reactivity Profiles

The choice of solvent can significantly impact the rate and mechanism of the reaction between this compound and primary amines. Reactions are often performed in aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure the solubility of the reactants. thermofisher.com

In aqueous environments, a competing hydrolysis reaction, where water acts as the nucleophile, can occur. thermofisher.com The rate of hydrolysis is pH-dependent, increasing with higher pH. thermofisher.com This side reaction reduces the yield of the desired amide product. The half-life of hydrolysis for NHS esters can range from hours at neutral pH to minutes at alkaline pH. thermofisher.com

The following table summarizes the effect of pH on the half-life of hydrolysis for general NHS esters, illustrating the importance of controlling the reaction environment.

| pH | Temperature (°C) | Half-life of Hydrolysis |

|---|---|---|

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

The polarity of the solvent also plays a crucial role. A change from a protic solvent like water to a polar aprotic solvent like DMSO can lead to significant rate enhancements for reactions between neutral molecules that proceed through a charged transition state. This is because polar aprotic solvents are less effective at solvating the nucleophile compared to protic solvents, thus increasing its nucleophilicity.

Theoretical and Computational Studies of Reaction Pathways and Transition States

Theoretical and computational studies, often employing density functional theory (DFT), are powerful tools for elucidating the detailed reaction mechanisms, transition state structures, and energy profiles of reactions involving NHS esters. While no specific computational studies on this compound were found, research on similar systems provides a general framework for understanding its reactivity.

Computational studies on the aminolysis of esters have investigated both the stepwise and concerted mechanisms. These studies often calculate the activation energies for each pathway to determine the most likely route. For the reaction of methyl formate (B1220265) with ammonia, it was found that the uncatalyzed stepwise and concerted mechanisms have similar activation energies, while the amine-catalyzed stepwise mechanism has a significantly lower activation barrier.

The transition states in these reactions are characterized by the partial formation and breaking of bonds. For the stepwise mechanism, two transition states are typically located: one for the formation of the tetrahedral intermediate and one for its breakdown. For the concerted mechanism, a single transition state is identified.

Theoretical studies can also predict the influence of substituents on the reactivity. For this compound, computational analysis could quantify the opposing electronic effects of the iodo and methoxy (B1213986) groups on the activation energy of the reaction with a primary amine. Such studies would provide a deeper understanding of the structure-reactivity relationship for this class of compounds.

Strategic Applications of 2,5 Dioxopyrrolidin 1 Yl 3 Iodo 4 Methoxybenzoate in Bioconjugation and Chemical Biology

Site-Selective Labeling of Biomacromolecules (e.g., Proteins, Peptides, Oligonucleotides) via Amine Reactivity

The primary application of 2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate lies in its ability to selectively label biomacromolecules. The core of this process is the reaction between the NHS ester and primary aliphatic amines. glenresearch.com In proteins, these primary amines are predominantly found at the N-terminus and on the side chains of lysine (B10760008) residues. glenresearch.com The reaction proceeds efficiently under mild pH conditions, typically between 7.2 and 9, to form a stable and irreversible amide bond. thermofisher.combroadpharm.com This process releases N-hydroxysuccinimide as a byproduct. thermofisher.com

While this labeling is highly selective for primary amines, the presence of multiple lysine residues in most proteins means that the reaction can result in a heterogeneous mixture of labeled proteins. nih.gov However, for many applications, such as the attachment of fluorescent dyes or biotin (B1667282), this random labeling is acceptable and effective. glenresearch.com In the case of oligonucleotides, which can be synthesized with a single primary amine at a specific location, this method allows for precise, site-specific modification. sigmaaldrich.com

The reaction conditions, particularly pH, are a critical factor for successful labeling. At a pH below 7, the amine groups are protonated, rendering them unreactive. lumiprobe.com Conversely, at a pH above 9, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the labeling process. thermofisher.comlumiprobe.com The optimal pH for this reaction is generally considered to be between 8.3 and 8.5. lumiprobe.com

| Biomolecule | Reactive Site(s) | Resulting Linkage | Key Considerations |

|---|---|---|---|

| Proteins | N-terminus, Lysine side chains | Amide bond | Potential for heterogeneous labeling nih.gov |

| Peptides | N-terminus, Lysine side chains | Amide bond | Can be designed for site-specific labeling |

| Oligonucleotides | Engineered primary amines | Amide bond | High degree of site-specificity achievable sigmaaldrich.com |

Development of Functionalized Conjugates for Research Probes and Targeted Delivery Systems

The covalent attachment of the 3-iodo-4-methoxybenzoyl group to biomolecules using this compound is a foundational step in creating a wide array of functionalized conjugates. These conjugates are instrumental in the development of sophisticated research probes and targeted delivery systems.

In the realm of research probes, the iodo- and methoxy-functionalized benzoyl moiety can serve as a versatile chemical handle. For instance, the iodine atom can be exploited in cross-linking studies or as a heavy atom for X-ray crystallography. The methoxy (B1213986) group can subtly alter the electronic properties and hydrophobicity of the labeled biomolecule.

A more significant application is in the construction of antibody-drug conjugates (ADCs). researchgate.net In this context, a derivative of this compound could be used to link a cytotoxic drug to a monoclonal antibody. The antibody provides specificity for a particular cell type, such as a cancer cell, and upon binding and internalization, the drug is released, leading to targeted cell death. researchgate.net The stability of the amide bond formed by the NHS ester is crucial for the efficacy of such systems, ensuring that the drug remains attached to the antibody until it reaches its target.

Furthermore, NHS esters are employed in the functionalization of nanoparticles for targeted drug delivery. mdpi.com By reacting an NHS ester-containing compound with amine groups on a nanoparticle surface, researchers can then conjugate targeting ligands, such as peptides or antibodies, to guide the nanoparticle to a specific site within the body. mdpi.comresearchgate.net

Immobilization of Biomolecules onto Solid Supports for Biosensor and Microarray Development

The covalent immobilization of biomolecules onto solid surfaces is a critical technology for the development of biosensors, microarrays, and affinity chromatography media. nih.govresearchgate.net this compound and similar NHS esters are instrumental in this process. The strategy involves first modifying a solid support, such as a glass slide, a gold surface, or polymeric beads, to present carboxyl groups. nih.govrsc.org These carboxyl groups are then activated with an NHS ester, creating a surface that is reactive towards primary amines. nih.govnih.gov

When a solution containing a biomolecule, such as an antibody or an enzyme, is brought into contact with the activated surface, the biomolecule is covalently attached via the formation of amide bonds. researchgate.net This immobilization must be performed under conditions that preserve the structure and function of the biomolecule. The stability of the resulting amide linkage ensures that the biomolecule remains attached to the surface even during subsequent washing steps and assays. nih.gov

This technology is the foundation for a variety of analytical platforms. For example, in a microarray, specific antibodies or oligonucleotides are immobilized in a patterned array on a slide. This allows for the simultaneous detection of multiple analytes in a single sample. Similarly, in a biosensor, the immobilization of a biorecognition element, such as an enzyme, onto a transducer surface allows for the detection of a specific analyte through the measurement of a physical or chemical change.

| Application | Solid Support | Immobilized Biomolecule | Principle |

|---|---|---|---|

| Biosensors | Gold, Glass, Polymers | Enzymes, Antibodies | Covalent attachment for stable signal transduction nih.gov |

| Microarrays | Glass slides, Membranes | Antibodies, Oligonucleotides | Patterned immobilization for high-throughput analysis rsc.org |

| Affinity Chromatography | Polymeric beads (e.g., Sepharose) | Proteins, Ligands | Stable linkage for purification rsc.orgnih.gov |

Multi-Step Bioconjugation Architectures Incorporating the NHS Ester Functionality

The reactivity of the NHS ester is often exploited in more complex, multi-step bioconjugation strategies. This is particularly evident in the use of heterobifunctional crosslinkers, which possess two different reactive groups at opposite ends of a spacer arm. thermofisher.com One of these reactive groups is often an NHS ester, designed to react with primary amines. The other reactive group can be designed to react with a different functional group, such as a sulfhydryl group (e.g., a maleimide) or a carbonyl group (e.g., a hydrazide).

This "two-step" approach allows for more controlled and specific conjugation of two different biomolecules. thermofisher.com For example, a protein can first be reacted with the NHS ester end of a heterobifunctional crosslinker. After removing the excess crosslinker, a second protein containing a sulfhydryl group can be added, which will then react with the other end of the crosslinker. This method prevents the unwanted formation of homodimers of the first protein.

The versatility of the NHS ester chemistry also allows for its incorporation into "click chemistry" platforms. lumiprobe.com A biomolecule can be modified with an NHS ester that also contains an alkyne or azide (B81097) group. This modified biomolecule can then be specifically conjugated to another molecule containing the complementary click chemistry handle, providing a highly efficient and orthogonal ligation strategy.

Leveraging the 3 Iodo 4 Methoxybenzoate Moiety for Advanced Functionalization Strategies

Radiochemical Synthesis and Radiolabeling Strategies Utilizing the Iodine Atom

The iodine atom on the 3-iodo-4-methoxybenzoate moiety is a key feature for radiolabeling. There are 37 known isotopes of iodine, but four radioisotopes—Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), Iodine-125 (¹²⁵I), and Iodine-131 (¹³¹I)—are commonly used in biomedical applications for diagnostics and therapy. nih.gov The choice of isotope depends on the intended application; for instance, ¹²⁵I, with its long half-life of 59.9 days, is suitable for preclinical studies like pharmacokinetics and metabolism, while ¹²³I (half-life 13.1 hours) is used for Single Photon Emission Computed Tomography (SPECT) imaging, and ¹²⁴I (half-life 4.17 days) is used for Positron Emission Tomography (PET) imaging. nih.gov

The compound 2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate is an example of a precursor molecule, often referred to as a prosthetic group or bifunctional chelating agent, designed for indirect radiolabeling. In this strategy, the precursor is first synthesized and purified with a stable iodine atom (¹²⁷I). It is then conjugated to a target molecule, such as a peptide or antibody, via the reactive NHS ester. This conjugation forms a stable amide bond with a primary amine on the target molecule. The final step involves replacing the stable ¹²⁷I with a radioactive isotope.

This indirect method is often preferred for labeling macromolecules because it avoids exposing the sensitive biomolecule to the potentially harsh conditions of direct radioiodination, such as strong oxidizing agents, which could compromise its biological activity. nih.gov

Alternatively, a non-iodinated precursor can be used. For example, a precursor containing a trialkyltin group (for iododestannylation) or a boronic acid/ester (for iododeboronation) at the 3-position of the 4-methoxybenzoate (B1229959) ring can be conjugated to the target molecule first. nih.govmdpi.com The radioiodine is then introduced in a subsequent step under mild conditions. mdpi.com The iododestannylation method is particularly advantageous as it can proceed under gentle conditions and is effective even for deactivated aromatic compounds, yielding products that are stable in vivo. mdpi.com

Several methodologies exist to introduce a radioiodine atom onto the aromatic ring of the precursor.

Isotopic Exchange: This is a common and straightforward method for radiolabeling aryl iodides. acs.org It involves the direct replacement of the stable ¹²⁷I atom on the conjugated precursor with a radioactive isotope (I) from a source like Sodium Iodide (NaI). acs.org The reaction is typically performed at high temperatures, and the addition of catalysts like copper(II) salts can significantly increase the radiochemical yield and shorten reaction times. acs.orgiaea.org While this method is synthetically simple, a key drawback is that the starting material and the radiolabeled product are chemically identical, making them inseparable. umich.edu This results in a lower molar activity compared to methods where the precursor and product are different. acs.org

Electrophilic Aromatic Substitution: This strategy is widely used for radioiodination and can be applied to precursors that are activated for electrophilic attack. acs.org In this approach, a precursor without an iodine atom (or with a different leaving group like tin, boron, or silicon) is used. nih.gov The radioiodide (e.g., from Na*I) is oxidized to generate an electrophilic iodine species (I⁺), which then substitutes a hydrogen atom or another group on the aromatic ring. nih.govacs.org Common oxidizing agents include Chloramine-T, Iodogen, and peracids. nih.gov This method allows for the synthesis of high specific activity radiopharmaceuticals because the radiolabeled product can be chromatographically separated from the non-iodinated precursor. umich.eduiaea.org

Table 1: Comparison of Common Radioiodination Methodologies

| Methodology | Precursor Type | Key Features | Advantages | Disadvantages |

|---|---|---|---|---|

| Isotopic Exchange | Aryl iodide (containing ¹²⁷I) | Direct replacement of ¹²⁷I with a radioisotope (*I). acs.org | Simple, one-step reaction; easy precursor synthesis. umich.edu | Produces low molar activity products; requires high temperatures. acs.orgumich.edu |

| Iododestannylation | Aryl trialkylstannane | Electrophilic substitution of a stannyl (B1234572) group with radioiodine. mdpi.com | Mild reaction conditions; high yields; high molar activity. mdpi.com | Toxicity of organotin precursors and byproducts. nih.gov |

| Iododeboronation | Aryl boronic acid/ester | Electrophilic substitution of a boronic acid group. nih.gov | Boron precursors are readily available and non-toxic. nih.gov | Generally lower radiochemical yields compared to iododestannylation. acs.org |

Once a biomolecule is successfully labeled with a radioiodine isotope using a precursor like this compound, the resulting radiopharmaceutical can be used as an imaging probe or tracer in preclinical research. nih.govscienceopen.com These tracers allow for the non-invasive visualization and quantification of biological processes at the molecular level. scienceopen.commdpi.com

Radioiodinated probes are instrumental in:

Biodistribution Studies: Using isotopes like ¹²⁵I, researchers can track where a compound accumulates in an animal model over time, providing critical data on target engagement and off-target effects. nih.govnih.gov

SPECT and PET Imaging: Probes labeled with γ-emitting isotopes (¹²³I for SPECT) or positron-emitting isotopes (¹²⁴I for PET) are used to image the expression of specific receptors, enzymes, or other biomarkers in vivo. nih.govnih.gov For example, radioiodinated benzamides have been developed as ligands for sigma receptors to image breast cancer. nih.gov

Drug Development: Imaging tracers help in understanding the pharmacokinetics of new drug candidates and can be used to stratify patients for targeted therapies in clinical settings. nih.gov

The design of the tracer is crucial for its success. The linker introduced by the precursor must not interfere with the biological activity of the targeting molecule. Furthermore, the C-I bond on the aromatic ring is generally more stable to in vivo deiodination compared to iodine attached to sp³-hybridized carbons, making this type of precursor favorable for developing stable imaging agents. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Diversification and Introduction of Novel Functionalities

The carbon-iodine bond in the 3-iodo-4-methoxybenzoate moiety is an excellent substrate for transition metal-catalyzed cross-coupling reactions. This allows the precursor to be used not only for radiolabeling but also as a building block in synthetic chemistry to create libraries of diverse compounds. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are particularly powerful for this purpose. iaea.orgwikipedia.org

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. rsc.org In the context of the 3-iodo-4-methoxybenzoate moiety, the aryl iodide can be coupled with a wide range of aryl or heteroaryl boronic acids or esters. frontiersin.orgnih.gov

The general reaction is as follows: Ar-I + Ar'-B(OR)₂ → Ar-Ar' + I-B(OR)₂

This reaction is highly valued in medicinal chemistry for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks. nih.govnih.gov By varying the boronic acid partner, a large number of biaryl compounds can be synthesized from a single iodinated precursor, which is ideal for structure-activity relationship (SAR) studies. The reactivity of the aryl halide in Suzuki coupling generally follows the trend I > Br > Cl, making aryl iodides highly reactive substrates. nih.gov

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst System | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Pd(OAc)₂ / sSPhos | K₃PO₄ | Toluene/H₂O | 100 °C | Efficient coupling of various aryl iodides and boronic acids. |

| Na₂PdCl₄ / sSPhos | K₂CO₃ | Acetonitrile (B52724)/H₂O | 37 °C | Mild conditions suitable for sensitive substrates like DNA-conjugated molecules. frontiersin.orgnih.gov |

Note: This table presents generalized conditions. Optimal conditions vary depending on the specific substrates.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes and requires a mild base, such as an amine, which often serves as the solvent as well. organic-chemistry.orglibretexts.org

The general reaction is: Ar-I + H−C≡C−R → Ar−C≡C−R + HI

Using the 3-iodo-4-methoxybenzoate moiety as the aryl iodide, this reaction allows for the direct introduction of an alkynyl group. wikipedia.org Arylalkynes are important structural motifs in natural products, pharmaceuticals, and organic materials. wikipedia.org The Sonogashira reaction proceeds under mild conditions, including room temperature, and is compatible with a wide variety of functional groups. wikipedia.org As with the Suzuki coupling, aryl iodides are the most reactive halide substrates for this transformation. wikipedia.orgmdpi.com Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling), which is a common side reaction in the presence of copper. organic-chemistry.orglibretexts.org

Table 3: Illustrative Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst System | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Room Temp. - 65 °C | Standard conditions for coupling aryl iodides with terminal alkynes. wikipedia.org |

| Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine (DIPA) | Toluene | 70 °C | Effective for a broad scope of aryl halides and alkynes. |

Note: This table presents generalized conditions. Optimal conditions vary depending on the specific substrates.

Buchwald-Hartwig Amination and Other C-N Coupling Strategies.researchgate.net

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. libretexts.orglibretexts.org The 3-iodo-4-methoxybenzoate moiety is a well-suited substrate for this transformation due to the high reactivity of the carbon-iodine bond. libretexts.org

The electron-donating nature of the methoxy (B1213986) group at the para-position can influence the electronic properties of the aryl iodide, potentially impacting the kinetics of the catalytic cycle. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of a wide range of primary and secondary amines. libretexts.org

Key Components of Buchwald-Hartwig Amination:

| Component | Function | Common Examples |

| Palladium Precatalyst | The active catalyst that facilitates the C-N bond formation. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and modulates its reactivity. | BINAP, Xantphos, Buchwald's biarylphosphines |

| Base | Activates the amine and facilitates the catalytic cycle. | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Provides the reaction medium. | Toluene, Dioxane, THF |

While direct examples of Buchwald-Hartwig amination on this compound are not extensively detailed in the reviewed literature, the reactivity of analogous iodo- and methoxy-substituted aromatic compounds provides a strong basis for its feasibility. For instance, studies on the amination of various aryl iodides demonstrate that electron-rich systems can undergo efficient coupling, although catalyst and ligand choice are crucial to mitigate potential side reactions. researchgate.net Challenges such as catalyst inhibition by the iodide leaving group can be addressed through the use of specialized ligands and optimized reaction conditions. researchgate.net

The N-hydroxysuccinimide (NHS) ester of the target compound is a highly reactive group, susceptible to nucleophilic attack. Therefore, performing the Buchwald-Hartwig amination on a precursor, such as methyl 3-iodo-4-methoxybenzoate, followed by conversion to the NHS ester would be a more common and robust synthetic strategy. This approach would yield a variety of N-aryl-3-amino-4-methoxybenzoate derivatives, which could then be activated for subsequent conjugation reactions.

Integration into "Click Chemistry" Precursors and Related Bioorthogonal Strategies.nih.gov

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for biological and materials science applications. science.gov A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The 3-iodo-4-methoxybenzoate moiety can be readily converted into a precursor for such reactions, most commonly through the introduction of a terminal alkyne.

A key strategy for this transformation is the Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. wikipedia.org The 3-iodo-4-methoxybenzoate scaffold is an excellent substrate for this reaction, allowing for the efficient installation of an alkyne at the 3-position.

Typical Sonogashira Coupling Reaction Parameters:

| Component | Role | Representative Reagents |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the terminal alkyne. | CuI |

| Base | Deprotonates the terminal alkyne. | Et₃N, DIPEA |

| Solvent | Solubilizes the reactants. | THF, DMF |

Once the alkyne functionality is installed, the resulting 3-alkynyl-4-methoxybenzoate derivative becomes a versatile precursor for click chemistry. For example, it can be reacted with an azide-containing molecule via CuAAC to form a stable triazole linkage. This strategy is particularly valuable in the development of bioorthogonal probes and imaging agents. wikipedia.org The iodo-substituent itself can be a site for radiolabeling, offering a dual functionalization pathway. wikipedia.org

The development of "Triazole Appending Agents" (TAAGs) from iodinated precursors highlights this approach. These agents are synthesized using click chemistry and can be labeled with radioiodine for use in molecular imaging and radiotherapy. wikipedia.org This demonstrates the potential of the 3-iodo-4-methoxybenzoate moiety as a core structure for creating advanced bioorthogonal tools.

Furthermore, the concept of copper-free click chemistry, which utilizes strained alkynes to react with azides without a cytotoxic copper catalyst, is of significant interest for in vivo applications. While the direct conversion of the 3-iodo-4-methoxybenzoate to a strained alkyne is complex, its derivatization to an azide (B81097) would allow it to participate in these bioorthogonal reactions with strained alkyne-modified biomolecules.

Integration of 2,5 Dioxopyrrolidin 1 Yl 3 Iodo 4 Methoxybenzoate in Multicomponent Systems and Materials Science

Polymer Functionalization and Grafting via Amide Linkages

The functionalization of polymers with specific molecules is a critical step in creating materials with tailored properties. 2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate serves as a valuable reagent for this purpose, primarily through the reaction of its NHS ester group with amine-functionalized polymers.

The process of polymer functionalization using this compound involves the covalent attachment of the 3-iodo-4-methoxybenzoyl moiety to the polymer backbone. This is typically achieved by reacting the NHS ester with polymers containing primary amine groups, such as poly(lysine), chitosan, or synthetic polymers incorporating amino-functional monomers. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.

This method of "grafting to" allows for the modification of existing polymer chains with new functionalities. The 3-iodo-4-methoxybenzoate group, once attached, can impart new properties to the polymer, such as altered hydrophobicity, the ability to participate in further chemical reactions via the iodine atom (e.g., cross-coupling reactions), or specific biological activity. The degree of functionalization can be controlled by adjusting the stoichiometry of the reactants, the reaction time, and the temperature.

Table 1: Representative Examples of Polymer Functionalization with NHS Esters

| Polymer Backbone | NHS Ester Reagent | Application of Functionalized Polymer |

|---|---|---|

| Poly(L-lysine) | Biotin-NHS | Biotinylated polymer for streptavidin binding |

| Chitosan | Fluorescein-NHS | Fluorescently labeled polymer for imaging |

This table presents illustrative examples of polymer functionalization using various NHS esters to demonstrate the versatility of this chemical approach.

Detailed research findings have shown that the efficiency of such grafting reactions is high under mild conditions, typically in aqueous buffers at or near neutral pH. The stability of the resulting amide bond ensures the long-term integrity of the functionalized polymer, which is crucial for its performance in various applications.

Fabrication of Hydrogels and Nanomaterials with Defined Bioconjugated Architectures

Hydrogels and nanomaterials are at the forefront of biomedical research, with applications ranging from drug delivery to tissue engineering. The precise control over their chemical composition and architecture is paramount for their function. This compound can be instrumental in the fabrication of such materials with defined bioconjugated structures.

In the context of hydrogels, this NHS ester can be used in two primary ways: as a crosslinking agent or for the immobilization of biomolecules within the hydrogel matrix. For instance, if a polymer with multiple primary amine groups is treated with this bifunctional linker (assuming the iodinated ring can be further functionalized), a crosslinked hydrogel network can be formed. More commonly, the NHS ester is used to conjugate amine-containing biomolecules, such as peptides, proteins, or drugs, to a pre-formed hydrogel that has been functionalized with amine groups. This allows for the creation of bioactive hydrogels that can interact with cells and tissues in a specific manner.

Similarly, in the realm of nanomaterials, such as nanoparticles or quantum dots, this compound can be used to modify their surfaces. Amine-functionalized nanoparticles can be readily conjugated with this NHS ester, thereby introducing the 3-iodo-4-methoxybenzoyl group onto their surface. This surface modification can be used to attach targeting ligands for specific cell types, imaging agents, or therapeutic molecules. The defined orientation and density of the conjugated molecules are critical for the efficacy of the nanomaterial, and the use of NHS esters provides a reliable method for achieving this.

Table 2: Applications of NHS Ester Chemistry in Biomaterial Fabrication

| Biomaterial | NHS Ester Application | Resulting Functionality |

|---|---|---|

| Hyaluronic acid hydrogel | Crosslinking with adipic acid dihydrazide followed by NHS ester conjugation of peptides | Bioactive scaffold for cell culture |

| Gold nanoparticles | Surface functionalization with NHS ester-activated PEG | Biocompatible and targetable drug delivery vehicle |

This table provides examples of how NHS ester chemistry is broadly applied in the creation of functional biomaterials.

The research in this area emphasizes the importance of mild reaction conditions to preserve the biological activity of the conjugated molecules. The stability of the amide bond formed through the NHS ester reaction ensures that the biomolecules remain tethered to the hydrogel or nanomaterial under physiological conditions.

Surface Modification for Advanced Biosensing and Diagnostic Applications

The performance of biosensors and diagnostic devices often relies on the effective immobilization of biorecognition elements, such as antibodies or enzymes, onto a sensor surface. This compound is an ideal candidate for facilitating such surface modifications.

The process typically begins with a sensor surface (e.g., gold, silicon oxide, or a polymer) that has been functionalized with primary amine groups. The surface is then treated with a solution of this compound. The NHS ester groups react with the surface amines to form a stable monolayer of the 3-iodo-4-methoxybenzoyl moieties. This modified surface can then be used to capture or interact with specific analytes.

Alternatively, and more commonly, the NHS ester is used to directly immobilize amine-containing biomolecules onto a carboxyl-functionalized surface in a two-step process involving activation with a carbodiimide (B86325) like EDC. However, if the target biomolecule itself is to be modified, the NHS ester can be used to attach a label or a linker. The primary application of NHS esters in biosensing is the covalent attachment of proteins, antibodies, or nucleic acids to the sensor surface. This covalent linkage is crucial for the stability and reusability of the biosensor.

The 3-iodo-4-methoxybenzoate portion of the molecule could potentially offer additional advantages. The iodine atom could be used for subsequent on-surface chemical modifications, allowing for the creation of multifunctional surfaces. Furthermore, the electronic properties of the aromatic ring could influence the local environment of the immobilized biomolecule, potentially affecting its activity and the sensitivity of the biosensor.

Table 3: Examples of Surface Modification using NHS Esters for Biosensing

| Sensor Platform | Immobilized Biomolecule | Detection Principle |

|---|---|---|

| Surface Plasmon Resonance (SPR) chip | Antibody | Label-free detection of antigen binding |

| Electrochemical sensor | Enzyme (e.g., Glucose Oxidase) | Amperometric detection of substrate turnover |

This table illustrates the common use of NHS esters for immobilizing biorecognition elements in various biosensing platforms.

Research has demonstrated that the density and orientation of the immobilized biomolecules can be controlled by optimizing the reaction conditions, which in turn affects the sensitivity and specificity of the biosensor. The hydrolytic stability of the NHS ester is a critical factor, and reactions are often carried out in buffers with controlled pH to maximize the efficiency of amidation over hydrolysis.

Future Perspectives and Emerging Research Directions in the Utilization of 2,5 Dioxopyrrolidin 1 Yl 3 Iodo 4 Methoxybenzoate

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The presence of an iodinated aromatic ring in 2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate opens avenues for its use in developing advanced catalytic systems. The carbon-iodine bond can serve as a synthetic handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This functionality allows for the compound to act as a precursor to more complex, catalytically active molecules.

Future research is anticipated to focus on leveraging the iodo-substituent for the in-situ generation of organometallic catalysts. By treating the compound with a suitable metal precursor, it may be possible to form a catalytic species directly within a reaction mixture, thereby enhancing efficiency and reducing the need for pre-synthesized catalysts. The electronic properties conferred by the methoxy (B1213986) group and the ester linkage are expected to modulate the reactivity and selectivity of such catalytic systems.

| Potential Catalytic Application | Role of the Compound | Expected Outcome |

| Palladium-catalyzed Cross-Coupling | Precursor to organopalladium intermediates | Synthesis of complex organic molecules with high precision. |

| Copper-catalyzed Reactions | Ligand precursor or direct participant | Formation of carbon-heteroatom bonds with improved yields. |

| Photoredox Catalysis | Photosensitizer or reactive intermediate | Enabling novel, light-driven organic transformations. |

Applications in Automated Synthesis and High-Throughput Screening Methodologies

The N-hydroxysuccinimide ester moiety of this compound is a well-established reactive group for the facile modification of primary and secondary amines, forming stable amide bonds. This reactivity is highly amenable to automated synthesis platforms, which are increasingly employed in drug discovery and materials science.

In the realm of high-throughput screening (HTS), the compound can be utilized as a versatile building block for the rapid generation of compound libraries. Automated liquid handlers can dispense solutions of the compound into microtiter plates containing a diverse array of amine-containing molecules, leading to the parallel synthesis of thousands of new chemical entities. The resulting libraries can then be screened for biological activity or material properties. The stability and predictable reactivity of the NHS ester are key advantages in these automated workflows.

Exploration of Supramolecular Assembly and Self-Assembling Architectures

The iodinated and methoxy-substituted phenyl ring of the compound provides a platform for exploring non-covalent interactions, which are the basis of supramolecular chemistry. The iodine atom can participate in halogen bonding, a directional interaction with Lewis bases, which can be used to control the self-assembly of molecules into well-defined architectures.

Researchers are expected to investigate how the interplay of halogen bonding, π-π stacking of the aromatic rings, and dipole-dipole interactions can be used to construct novel supramolecular polymers, gels, and crystalline materials. The ability to tune these interactions by modifying the substituents on the aromatic ring could lead to the development of "smart" materials with responsive properties.

| Type of Supramolecular Assembly | Driving Non-covalent Interaction(s) | Potential Application |

| 1D Nanofibers | Halogen bonding, π-π stacking | Electronic materials, sensors |

| Organogels | Combination of weak interactions | Drug delivery, tissue engineering |

| Co-crystals | Halogen bonding, hydrogen bonding | Pharmaceutical formulation |

Design of Next-Generation Bioconjugation Reagents Inspired by the Compound's Modular Architecture

The structure of this compound embodies a modular design, combining a biomolecule-reactive group (the NHS ester) with a synthetically versatile handle (the iodo-substituent). This modularity is a key inspiration for the design of next-generation bioconjugation reagents.

Future research will likely focus on creating a portfolio of reagents based on this architecture, where the iodo- and methoxy- groups are replaced with other functionalities to impart specific properties. For example, replacing the iodine with a clickable alkyne or azide (B81097) group would enable dual-functionalization strategies using bioorthogonal chemistry. The methoxy group could be substituted with a fluorophore for imaging applications or a water-solubilizing group to improve biocompatibility. This "plug-and-play" approach will allow for the tailored synthesis of bioconjugates for a wide range of applications in diagnostics, therapeutics, and proteomics.

Q & A

Q. What are the standard synthetic protocols for preparing 2,5-Dioxopyrrolidin-1-yl esters, and how are they applied to derivatives like 3-iodo-4-methoxybenzoate?

- Methodological Answer : The synthesis typically involves activating the carboxylic acid group (e.g., 3-iodo-4-methoxybenzoic acid) using coupling agents like N-hydroxysuccinimide (NHS) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC·HCl) in anhydrous tetrahydrofuran (THF). After activation, the NHS ester is formed, which reacts with amines or other nucleophiles. Purification is achieved via high-performance liquid chromatography (HPLC) or recrystallization. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, including substituent positions (e.g., iodine and methoxy groups). Infrared (IR) spectroscopy identifies functional groups like ester carbonyls. High-resolution mass spectrometry (HRMS) validates the molecular formula. For purity assessment, use elemental analysis or HPLC with UV detection .

Q. What safety precautions are recommended for handling 2,5-Dioxopyrrolidin-1-yl esters in laboratory settings?

- Methodological Answer : Use full-body chemical-resistant PPE, including nitrile gloves and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) respirators in low-exposure scenarios. Work in a fume hood to avoid inhalation of vapors. Avoid aqueous drainage to prevent environmental contamination. Consult safety data sheets (SDS) for compound-specific hazards .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during structural characterization?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) may arise from dynamic processes or impurities. Use 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations. For stereochemical ambiguities, employ X-ray crystallography. If decomposition is suspected, repeat analyses under inert atmospheres or variable temperatures .

Q. What experimental strategies are effective for determining the compound’s stability under varying conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at elevated temperatures (40–60°C) and varying pH (3–10). Monitor degradation via HPLC-UV or LC-MS. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For photostability, expose samples to UV light and track changes using spectroscopic methods .

Q. How can computational modeling predict the reactivity or pharmacological potential of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict sites for nucleophilic/electrophilic attack. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with biological targets (e.g., enzymes). Pharmacokinetic parameters (logP, bioavailability) can be estimated using QSAR models or software like SwissADME .

Q. What methodologies are suitable for investigating the compound’s potential biological activity?

- Methodological Answer : Perform in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to the target disease. For antimicrobial activity, use broth microdilution to determine minimum inhibitory concentrations (MICs). Mechanistic studies may involve Western blotting or flow cytometry to assess apoptosis or cell cycle arrest. Pair experimental data with molecular dynamics (MD) simulations to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.